1-(4-Chlorobenzyl)pyrrolidine

Catalog No.
S758202
CAS No.
79089-35-3
M.F
C11H14ClN
M. Wt
195.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorobenzyl)pyrrolidine

CAS Number

79089-35-3

Product Name

1-(4-Chlorobenzyl)pyrrolidine

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrolidine

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

InChI

InChI=1S/C11H14ClN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2

InChI Key

HKXGVIKZRKRLMV-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)Cl

1-(4-Chlorobenzyl)pyrrolidine (CAS: 79089-35-3) is a halogenated tertiary amine and azacycloalkane building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly chemokine receptor antagonists [1]. Characterized by a pyrrolidine ring N-alkylated with a 4-chlorobenzyl group, it presents as a colorless to pale yellow liquid with a density of 1.153 g/cm³ and a high boiling point of approximately 314.7 °C [2]. The presence of the para-chloro substituent significantly alters the compound's physicochemical profile compared to unsubstituted benzylpyrrolidines, increasing its lipophilicity, conformational rigidity, and phase-separation behavior [2]. Industrially, it is valued for its robust stability under standard coupling conditions and its utility in generating stereoselective cyclic amine derivatives for medicinal chemistry [1].

Substituting 1-(4-Chlorobenzyl)pyrrolidine with its unhalogenated parent, 1-benzylpyrrolidine, or differently substituted analogs fundamentally disrupts both process chemistry and downstream API efficacy [1]. In process environments, the unsubstituted analog's lower density (0.98 g/cm³) complicates aqueous workups by floating on the aqueous layer, whereas the 4-chloro derivative (1.153 g/cm³) reliably forms the bottom organic phase, streamlining liquid-liquid extraction [2]. Furthermore, in medicinal chemistry, the 4-chloro group is not merely a passive structural element; it provides specific steric bulk and electronic deactivation that prevents off-target oxidative metabolism at the para position—a vulnerability inherent to unsubstituted benzyl rings [1]. Consequently, generic substitution leads to compromised phase separation during scale-up, altered pharmacokinetics in the final product, and unpredictable yields in targeted amidation steps.

Thermal Stability and Volatility Control in High-Temperature Processing

For industrial scale-up, minimizing volatile organic compound (VOC) emissions and reagent loss is critical. 1-(4-Chlorobenzyl)pyrrolidine exhibits a significantly higher boiling point compared to its unsubstituted counterpart, 1-benzylpyrrolidine [1]. This thermal stability allows for more aggressive reaction conditions, such as high-temperature amination or continuous flow processing, without the need for pressurized containment to prevent solvent or reagent boil-off [1].

Evidence DimensionBoiling Point (Thermal Stability)
Target Compound Data1-(4-Chlorobenzyl)pyrrolidine (~314.7 °C)
Comparator Or Baseline1-Benzylpyrrolidine (~244.0 °C)
Quantified Difference+70.7 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

The significantly higher boiling point minimizes volatile losses and exposure risks during high-temperature synthetic steps, improving safety and yield in scaled-up reactor environments.

Phase Separation Efficiency in Aqueous Workups

Liquid-liquid extraction is a ubiquitous step in the purification of pyrrolidine derivatives. The density of the starting material dictates the phase behavior. 1-(4-Chlorobenzyl)pyrrolidine possesses a density greater than water, ensuring it partitions into the bottom layer during aqueous washes [1]. In contrast, 1-benzylpyrrolidine is less dense than water, which can lead to phase inversion or emulsion issues depending on the solvent system used [1].

Evidence DimensionLiquid Density
Target Compound Data1-(4-Chlorobenzyl)pyrrolidine (1.153 g/cm³)
Comparator Or Baseline1-Benzylpyrrolidine (~0.980 g/cm³)
Quantified Difference+0.173 g/cm³ (crosses the 1.0 g/cm³ threshold of water)
ConditionsStandard ambient temperature and pressure (20 °C)

A density > 1.0 g/cm³ ensures the compound forms the bottom layer during aqueous workups, streamlining phase separation and reducing cycle times in large-scale batch extractions.

Synthetic Yield in Chemokine Antagonist Production

In the synthesis of complex cyclic amine derivatives, such as MIP-1α and MCP-1 receptor antagonists, the choice of the benzylpyrrolidine precursor directly impacts coupling efficiency [1]. Intermediates derived from 1-(4-chlorobenzyl)pyrrolidine demonstrate exceptionally high yields in standard EDCI/HOBt-mediated amidation reactions, often achieving 85% to quantitative (100%) conversion [1]. The para-chloro substitution provides an optimal balance of electronic properties, avoiding the steric hindrance of ortho-substituted analogs or the differing electronic profiles of heavily fluorinated variants, which can depress yields [1].

Evidence DimensionDownstream Amidation Yield
Target Compound Data1-(4-Chlorobenzyl)pyrrolidine derivatives (85–100% yield)
Comparator Or BaselineUnoptimized or sterically hindered halogenated analogs (typically 50–70% yield)
Quantified Difference15–30% higher isolated yield
ConditionsEDCI/HOBt mediated coupling with N-benzoylglycine derivatives in chloroform at 25 °C

High-yielding coupling steps minimize the consumption of expensive downstream reagents and maximize API throughput in the synthesis of complex receptor antagonists.

Baseline Lipophilicity for API Optimization

The pharmacokinetic profile of CNS-active or receptor-targeted APIs is heavily dependent on lipophilicity. The addition of the 4-chloro group to the benzylpyrrolidine scaffold significantly increases the baseline partition coefficient (LogP) compared to the unsubstituted analog[1]. This structural modification inherently enhances the membrane permeability and hydrophobic pocket binding affinity of the resulting downstream compounds, reducing the need for late-stage lipophilic functionalization [1].

Evidence DimensionBaseline Partition Coefficient (LogP)
Target Compound Data1-(4-Chlorobenzyl)pyrrolidine (Estimated LogP ~2.7)
Comparator Or Baseline1-Benzylpyrrolidine (Estimated LogP ~2.0)
Quantified Difference+0.7 LogP units
ConditionsStandard predictive octanol-water partitioning models

Starting with a more lipophilic building block directly enhances the target molecule's membrane permeability and receptor pocket affinity, streamlining the drug design process.

Synthesis of Chemokine Receptor Antagonists

Serves as a core building block for cyclic amine derivatives targeting MIP-1α and MCP-1 receptors, where its specific electronic profile ensures high coupling yields (85-100%) and optimal receptor binding compared to unhalogenated analogs [1].

Development of CNS-Active Pharmaceuticals

Utilized in the design of neuroactive compounds where the enhanced lipophilicity (LogP ~2.7) of the 4-chlorobenzyl group improves blood-brain barrier penetration compared to unsubstituted benzylpyrrolidines[2].

High-Throughput Continuous Flow Synthesis

Employed in automated reactor systems where its high boiling point (314.7 °C) and density (>1 g/cm³) provide superior thermal stability and reliable phase separation during continuous liquid-liquid extraction [2].

XLogP3

2.9

Dates

Last modified: 08-15-2023

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